

comparative analysis of 1H-indazole vs 2H-indazole derivatives in drug design

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Compound of Interest

Compound Name: *2,3-Dimethyl-2H-indazol-6-amine hydrochloride*

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A Comparative Analysis of 1H- and 2H-Indazole Derivatives in Drug Design

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the differential properties and applications of 1H- and 2H-indazole isomers in modern medicinal chemistry.

The indazole scaffold is a cornerstone in contemporary drug discovery, prized for its ability to mimic the purine core of ATP and interact with the ATP-binding pockets of a wide array of protein kinases.^[1] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, primarily exists in two tautomeric forms: 1H-indazole and 2H-indazole.^{[2][3][4][5][6]} While both isomers have found application in clinically successful drugs, their distinct structural and electronic properties often translate to different pharmacological profiles. This guide provides a detailed comparative analysis of 1H- and 2H-indazole derivatives, supported by quantitative data and experimental protocols, to aid researchers in the rational design of novel therapeutics.

Structural and Physicochemical Differences

The fundamental difference between 1H- and 2H-indazole lies in the position of the nitrogen atom within the pyrazole ring, which dictates the molecule's electronic distribution and hydrogen bonding capabilities. The 1H-tautomer is characterized by a benzenoid structure and is generally the more thermodynamically stable and predominant form.^{[2][3][5][6][7]} In contrast,

the 2H-tautomer possesses a quinonoid form.[3] These structural nuances influence key physicochemical properties such as dipole moment, pKa, and solubility, which in turn affect a molecule's pharmacokinetic and pharmacodynamic behavior.

Comparative Biological Activities

Both 1H- and 2H-indazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][4][5][7][8][9] However, the choice of isomer can significantly impact potency and selectivity for a given biological target.

Kinase Inhibition: A Tale of Two Isomers

The indazole scaffold is particularly prominent in the design of protein kinase inhibitors.[10] Numerous approved anticancer drugs, such as Axitinib, Pazopanib, and Niraparib, feature the indazole core.[10][11]

1H-Indazole Derivatives: This isomer is frequently employed in the design of potent kinase inhibitors. The N1-H often acts as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. A notable example is the development of 1H-indazole derivatives as inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a key component of the MAPK signaling pathway.[12] Structure-activity relationship (SAR) studies have revealed that substitutions at various positions on the 1H-indazole ring can modulate potency and selectivity against different kinases, including FGFR1, Pim kinases, and PARP.[13]

2H-Indazole Derivatives: While less common than their 1H counterparts in kinase inhibitor design, 2H-indazole derivatives have also shown significant promise. For instance, certain 2H-indazole derivatives have been investigated as inhibitors of kinases such as SGK1, Tie2, and SRC.[10] The different spatial arrangement of the nitrogen atoms in the 2H-isomer can lead to alternative binding modes and selectivity profiles compared to 1H-indazoles.

Data Presentation: Quantitative Comparison of Indazole Derivatives

The following tables summarize the inhibitory activities of representative 1H- and 2H-indazole derivatives against various protein kinases and cancer cell lines, providing a quantitative basis

for comparison.

Table 1: Comparative Inhibitory Activity of 1H-Indazole Derivatives against Protein Kinases

Compound ID	Target Kinase	IC50 (nM)	Reference
Compound 1	EGFR	8.3	[5]
Compound 2	EGFR T790M	5.3	[5]
Compound 3	FGFR1	2.9	[5]
Compound 4	ALK	12	[5]
Compound 5	Pim-1	0.4	[5]
Compound 6	Pim-2	1.1	[5]
Compound 7	Pim-3	0.4	[5]
Compound 8	CDK8	2.3	[2]
Compound 9	CDK19	2.6	[2]
Compound 10	ASK1	15	[12]

Table 2: Comparative Inhibitory Activity of 2H-Indazole Derivatives against Protein Kinases

Compound ID	Target Kinase	IC50 (nM)	Reference
Pazopanib	VEGFR-2	30	[10]
Compound 11	VEGFR-2	37	[5]
Compound 12	VEGFR-2	46	[5]
Compound 13	Tie-2	2.13	[2]
Compound 14	EphB4	4.71	[2]

Table 3: Comparative Antiproliferative Activity of 1H-Indazole Derivatives

Compound ID	Cancer Cell Line	IC50 (μM)	Reference
Compound 15	K562	5.15	[14]
Compound 16	A549	>10	[14]
Compound 17	PC-3	>10	[14]
Compound 18	Hep-G2	>10	[14]
Compound 19	4T1	0.23 - 1.15	[15]
Compound 20	A2780	0.64 - 17	[16]
Compound 21	IMR32	0.64 - 17	[16]
Compound 22	MDA-MB-231	0.64 - 17	[16]

Table 4: Comparative Antiprotozoal Activity of 2H-Indazole Derivatives

Compound ID	Protozoa	IC50 (μM)	Reference
Compound 23	G. intestinalis	<0.070	[7]
Compound 24	E. histolytica	<0.050	[17]
Compound 25	T. vaginalis	<0.070	[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the evaluation of indazole derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay measures the ability of a compound to inhibit the activity of a purified kinase enzyme.

1. Reagent Preparation:

- Prepare serial dilutions of the test indazole derivative in DMSO.

- Prepare a solution of the target kinase, a suitable substrate, and ATP in kinase buffer. The ATP concentration is typically at or near the K_m for the specific kinase.[1]

2. Kinase Reaction:

- In a 384-well plate, add the serially diluted compounds.
- Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to each well.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[1]

3. Signal Detection:

- Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP.
- Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
- Measure the luminescence using a plate reader.

4. Data Analysis:

- Calculate the percentage of kinase inhibition relative to a control (e.g., DMSO).
- Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC_{50} value.[1]

Sulforhodamine B (SRB) Cell Proliferation Assay

This colorimetric assay is used to assess the antiproliferative activity of compounds on cancer cell lines.[7]

1. Cell Plating:

- Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well and allow them to adhere overnight.[18]

2. Compound Treatment:

- Treat the cells with various concentrations of the indazole derivative for a specified period (e.g., 48-72 hours).[19]

3. Cell Fixation:

- Fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.[\[18\]](#)

4. Staining:

- Wash the plates with 1% acetic acid to remove TCA.
- Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.[\[18\]](#)[\[20\]](#)

5. Solubilization and Absorbance Measurement:

- Wash away the unbound SRB dye with 1% acetic acid and allow the plates to air dry.[\[20\]](#)
- Solubilize the protein-bound dye with 10 mM Tris base solution.[\[20\]](#)
- Measure the absorbance at 540 nm using a microplate reader.[\[20\]](#)

6. Data Analysis:

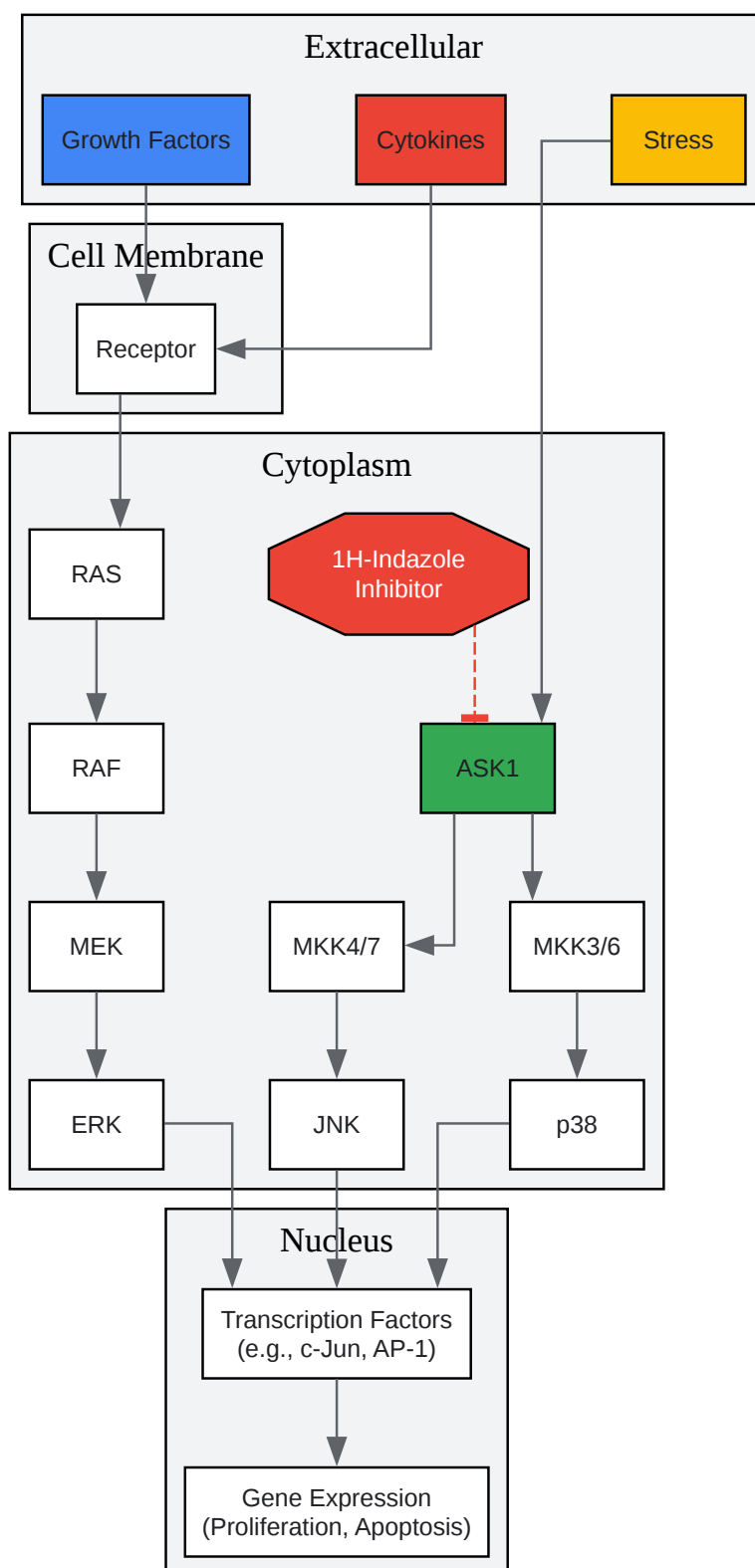
- Calculate the percentage of cell growth inhibition and determine the IC₅₀ value from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved can provide a clearer understanding of the mechanism of action of indazole derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Several indazole derivatives have been shown to inhibit kinases within this pathway, such as ASK1, JNK, and p38.[\[10\]](#)[\[12\]](#)

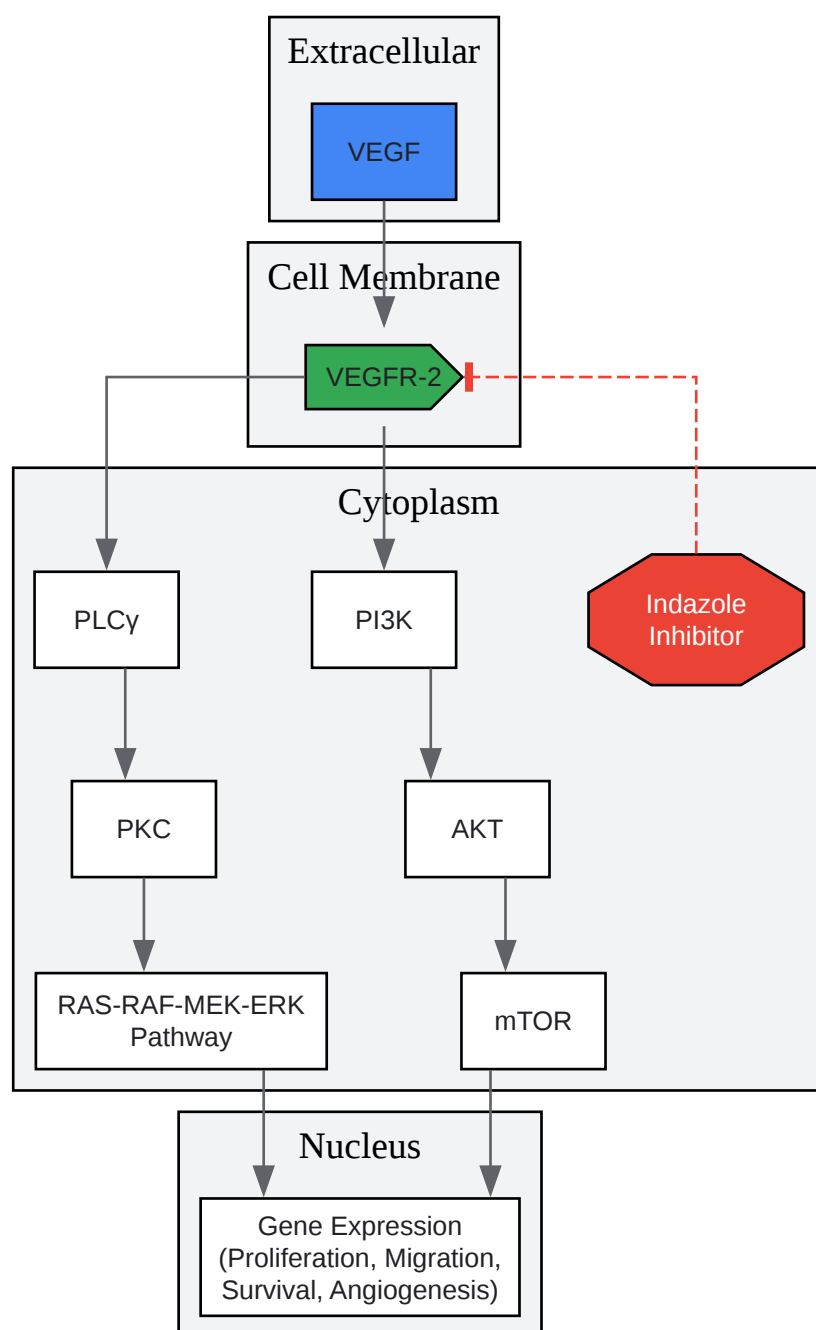


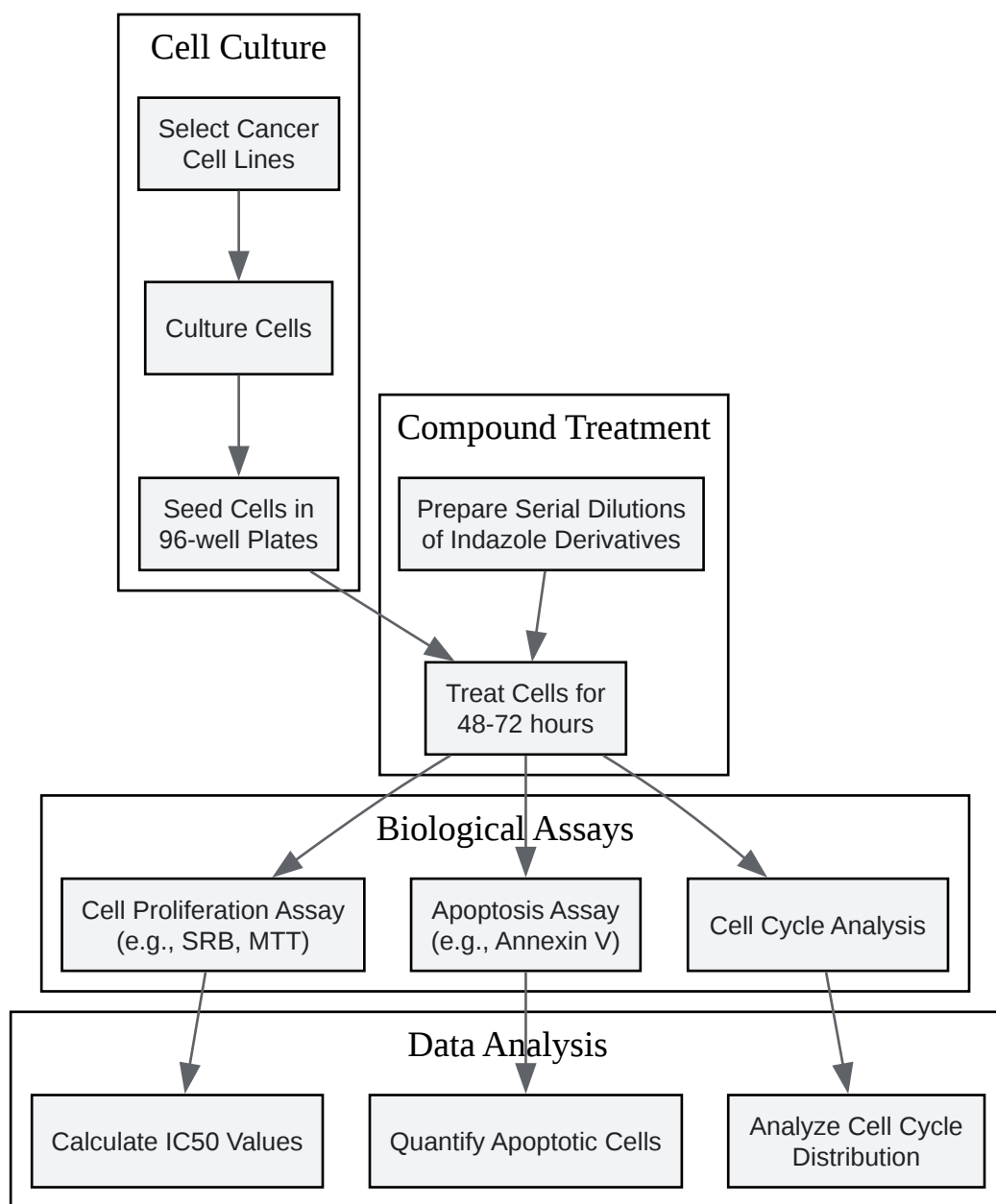
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Caption: The MAPK signaling pathway with the point of inhibition by a 1H-indazole derivative targeting ASK1.

VEGFR-2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels. Inhibition of this pathway is a major strategy in cancer therapy. Both 1H- and 2H-indazole derivatives have been developed as VEGFR-2 inhibitors.





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